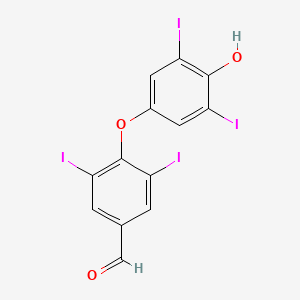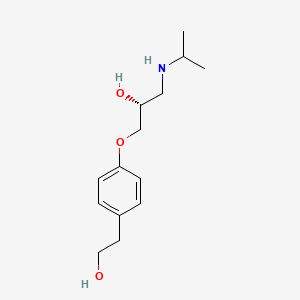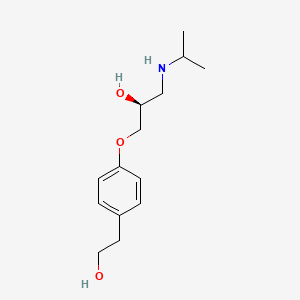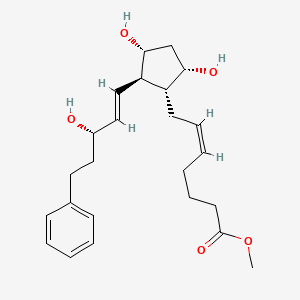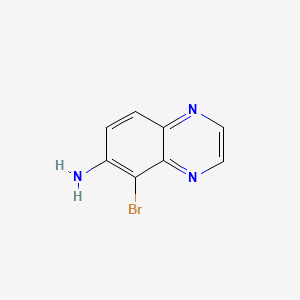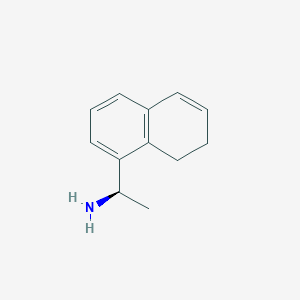![molecular formula C30H39NO6 B601959 (E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid CAS No. 1254942-29-4](/img/structure/B601959.png)
(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid
Übersicht
Beschreibung
An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 8-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Studien
Die Verunreinigung kann in pharmakologischen Studien verwendet werden, um ihre Pharmakokinetik und Pharmakodynamik zu verstehen. Es ist wichtig, das Verhalten der Verunreinigung im Körper zu untersuchen, um die Sicherheit und Wirksamkeit von Fesoterodin zu gewährleisten {svg_1}.
Stabilitätstests
Diese Verbindung kann in Stabilitätstests von Fesoterodin-Formulierungen verwendet werden. Durch das Verständnis, wie sie sich im Laufe der Zeit zersetzt, können Forscher die Haltbarkeit und Lagerbedingungen des Medikaments verbessern {svg_2}.
Methodenentwicklung
Die Verbindung wird bei der Entwicklung analytischer Methoden wie HPLC verwendet. Diese Methoden helfen bei der Identifizierung und Quantifizierung von Verunreinigungen in dem Medikament {svg_3}.
Toxikologische Forschung
Die Erforschung der Toxikologie dieser Verunreinigung ist von entscheidender Bedeutung. Sie hilft bei der Bestimmung der sicheren Verunreinigungskonzentrationen im endgültigen pharmazeutischen Produkt {svg_4}.
Gesetzliche Vorschriften
Das Verständnis der Eigenschaften und Wirkungen dieser Verunreinigung ist für die Einhaltung der gesetzlichen Vorschriften erforderlich. Pharmaunternehmen müssen nachweisen, dass sie Verunreinigungen wie diese effektiv verwalten und kontrollieren können {svg_5}.
Eigenschaften
IUPAC Name |
(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO6/c1-20(2)30(35)37-27-13-12-23(19-36-29(34)15-14-28(32)33)18-26(27)25(24-10-8-7-9-11-24)16-17-31(21(3)4)22(5)6/h7-15,18,20-22,25H,16-17,19H2,1-6H3,(H,32,33)/b15-14+/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEHSUCSZOKLSO-LECGRMGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)C=CC(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)/C=C/C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


